molecular formula C14H10N4 B2445605 3-(1H-Benzimidazol-2-YL)-1H-indazole CAS No. 1097816-83-5

3-(1H-Benzimidazol-2-YL)-1H-indazole

Cat. No.: B2445605
CAS No.: 1097816-83-5
M. Wt: 234.262
InChI Key: JTKFRFMSUBOCIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-Benzimidazol-2-YL)-1H-indazole is a heterocyclic compound that features both benzimidazole and indazole moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Benzimidazol-2-YL)-1H-indazole typically involves the condensation of 1,2-diaminobenzene with an appropriate aldehyde or ketone, followed by cyclization. One common method includes the reaction of 1,2-diaminobenzene with formic acid or formamide under acidic conditions to form benzimidazole, which is then further reacted with hydrazine derivatives to form the indazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of catalysts and optimized reaction conditions to facilitate the formation of the desired product. The use of microwave-assisted synthesis and other advanced techniques can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1H-Benzimidazol-2-YL)-1H-indazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the benzimidazole or indazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or hydrazines. Substitution reactions can lead to various alkylated or acylated derivatives .

Scientific Research Applications

3-(1H-Benzimidazol-2-YL)-1H-indazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-Benzimidazol-2-YL)-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it can inhibit the activity of cyclin-dependent kinases by binding to their active sites, thereby interfering with cell cycle progression. This inhibition can lead to the arrest of cell proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

    1H-Benzimidazole: A simpler compound with similar biological activities but lacking the indazole moiety.

    1H-Indazole: Another related compound that shares the indazole ring but lacks the benzimidazole structure.

    Benzimidazole-2-thiol: Known for its antimicrobial and antioxidant properties.

Uniqueness

3-(1H-Benzimidazol-2-YL)-1H-indazole is unique due to the presence of both benzimidazole and indazole rings, which confer a combination of properties from both structures. This dual functionality enhances its potential biological activities and makes it a versatile compound for various applications .

Biological Activity

3-(1H-Benzimidazol-2-YL)-1H-indazole is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C14H10N4
  • CAS Number : 1097816-83-5

This compound features a benzimidazole moiety, which is known for its role in various bioactive compounds. The presence of the indazole ring further enhances its pharmacological potential.

Biological Activities

This compound exhibits a range of biological activities:

Antimicrobial Activity

Research indicates that compounds containing the benzimidazole nucleus, including this compound, have demonstrated notable antimicrobial properties. A study reported that derivatives of benzimidazole showed effective antibacterial activity against both Gram-positive and Gram-negative bacteria, with some derivatives achieving minimal inhibitory concentrations (MIC) comparable to standard antibiotics .

Anticancer Potential

Recent investigations have highlighted the anticancer potential of this compound. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it was found to induce apoptosis in human breast cancer cells by activating caspase pathways, which are crucial for programmed cell death.

Enzyme Inhibition

The compound has been identified as a potential inhibitor of specific enzymes involved in cancer progression. For example, it has shown inhibitory effects on protein kinases, which play a pivotal role in cell signaling pathways associated with cancer . This inhibition can lead to reduced tumor growth and metastasis.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound interacts with various cellular receptors, modulating their activity. This interaction can lead to altered signaling pathways that are beneficial in treating diseases such as cancer and infections.
  • Apoptotic Pathways : By influencing apoptotic pathways, this compound promotes cell death in malignant cells while sparing normal cells, which is a desirable trait in anticancer agents .

Case Studies

Several studies have documented the efficacy of this compound:

  • Study on Antibacterial Activity : A series of experiments demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 25 to 62.5 µg/mL .
  • Anticancer Research : In a study evaluating its effects on breast cancer cell lines, the compound was shown to significantly reduce cell viability and induce apoptosis through caspase activation. The results suggest potential for further development into chemotherapeutic agents.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityEnzyme Inhibition
This compoundHighSignificantYes
Benzimidazole Derivative AModerateLowNo
Benzimidazole Derivative BHighModerateYes

Properties

IUPAC Name

2-(1H-indazol-3-yl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4/c1-2-6-10-9(5-1)13(18-17-10)14-15-11-7-3-4-8-12(11)16-14/h1-8H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKFRFMSUBOCIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 1,2-diaminobenzene (108 mg), indazole-3-carboxylic acid (118 mg) and polyphosphoric acid (1 mL) was heated at 150-160° C. for 24 hours. The mixture was cooled, then diluted with ice water (10 mL) and then treated with ethyl acetate (10 mL). The aqueous layer was basified by addition of solid potassium carbonate. The layers were separated and the aqueous layer was extracted with ethyl acetate (10 mL). The combined organic phases were dried and then evaporated. The residue was subjected to chromatography on silica eluting with a mixture of heptane and ethyl acetate to give 3-(1H-benzoimidazol-2-yl)-1H-indazole (78 mg). LC-MS (METHOD A): RT=1.28 minutes; 235 (M+H)+.
Quantity
108 mg
Type
reactant
Reaction Step One
Quantity
118 mg
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.